N-[4-(2-thienyl)-2-pyrimidinyl]thiourea
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Overview
Description
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a heterocyclic compound that contains both thiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea typically involves the reaction of 2-thienylamine with 2-chloropyrimidine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: It has shown potential as an anticancer agent and is being investigated for its radioprotective and anti-inflammatory properties.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiourea Derivatives: Compounds such as N-phenylthiourea and N,N’-diphenylthiourea share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 2-thiopyrimidine and 4-thiopyrimidine are structurally related and have comparable chemical properties.
Uniqueness
N-[4-(2-thienyl)-2-pyrimidinyl]thiourea is unique due to the presence of both thiophene and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4-thiophen-2-ylpyrimidin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c10-8(14)13-9-11-4-3-6(12-9)7-2-1-5-15-7/h1-5H,(H3,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTPPCPRBDFTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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